4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside

Descripción

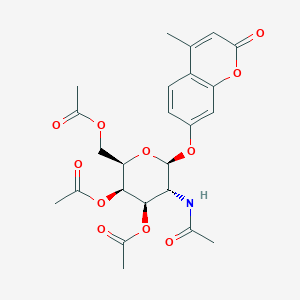

Chemical Structure: This compound (CAS: 124167-46-0) consists of a 4-methylumbelliferyl (4-MU) fluorophore linked to a modified galactopyranosyl residue. Key structural features include:

- Acetamido group at the 2-position, replacing the hydroxyl group.

- Tri-O-acetyl protection at positions 3, 4, and 6, enhancing solubility and stability in organic solvents.

- Beta-D-galactopyranoside configuration, critical for enzyme specificity .

Molecular Formula: C₂₃H₂₇NO₁₀ Molecular Weight: ~497.49 g/mol .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRGMYFQEBYUQU-PFKOEMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Parameters:

-

Temperature : −10°C to room temperature

-

Solvent : Anhydrous dichloromethane

-

Catalyst : AgOTf (1.5 equiv)

Lewis Acid-Catalyzed Glycosylation with Peracetylated Donors

An alternative approach uses peracetylated galactopyranosyl donors activated by boron trifluoride diethyl etherate (BF₃·Et₂O). In this method, 3,4,6-tri-O-acetyl-β-D-galactopyranosyl chloride reacts with 4-methylumbelliferone in 1,2-dichloroethane, with triethylamine or pyridine as a base. The BF₃·Et₂O facilitates oxocarbenium ion formation, enabling nucleophilic attack by the 4-methylumbelliferone hydroxyl group.

This method claims higher β-selectivity (up to 93% yield) under optimized conditions, though reproducibility across studies varies. Post-glycosylation deprotection is unnecessary due to the pre-acetylated donor, simplifying the workflow.

Key Reaction Parameters:

-

Catalyst : BF₃·Et₂O (0.2 equiv)

-

Solvent : 1,2-Dichloroethane

-

Temperature : 60°C

Post-Glycosylation Functionalization

Following glycosylation, the 2-azido group in the β-anomer is reduced to an amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O). Subsequent N-acetylation with acetic anhydride in pyridine yields the 2-acetamido derivative. Finally, selective de-O-acetylation using methanolic sodium methoxide affords the target compound, though this step is omitted if the tri-O-acetylated product is desired.

Functionalization Steps:

-

Azide Reduction :

-

N-Acetylation :

-

Reagent: Ac₂O (2 equiv), pyridine

-

Conditions: 0°C to room temperature, 12 h

-

-

De-O-acetylation :

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Anomeric Selectivity

The β-anomer’s lower yield in azido chloride methods stems from competing α-selectivity due to the 2-azido group’s participation. Switching to non-participatory solvents (e.g., nitromethane) or using helical triflate donors may improve β-selectivity.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated product.

Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles can be used to substitute the acetyl groups.

Major Products Formed

Deacetylated Product: Formed through hydrolysis.

Oxidized Derivatives: Formed through oxidation reactions.

Substituted Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Enzymatic Assays

Substrate for Glycosidases:

MUGal is primarily used as a substrate in assays for glycosidases, particularly N-acetyl-beta-D-galactosaminidase and other related enzymes. Upon hydrolysis by these enzymes, MUGal releases 4-methylumbelliferone (MU), which fluoresces and can be quantitatively measured. This property makes it highly valuable for enzyme activity assays in both research and clinical settings .

Fluorometric Measurement:

The fluorometric assay based on MUGal allows for sensitive detection of enzyme activity. The fluorescence intensity correlates with the concentration of the enzyme present in the sample, enabling precise quantification. This method has been demonstrated to be effective with enzyme preparations from various biological sources, including human serum and liver extracts .

Research Applications

Studying Glycosidase Activity:

MUGal is extensively used in research to study the activity of glycosidases involved in carbohydrate metabolism. By utilizing MUGal as a substrate, researchers can investigate the kinetics and mechanisms of these enzymes, providing insights into their physiological roles and potential implications in diseases such as lysosomal storage disorders .

Case Studies:

- Human Serum Analysis: A study demonstrated the use of MUGal to assess N-acetyl-beta-D-galactosaminidase activity in human serum samples. The results indicated variations in enzyme activity among different populations, suggesting potential diagnostic applications for metabolic disorders .

- Pig Liver Enzyme Studies: Another study utilized MUGal to evaluate enzyme preparations from pig liver, confirming its effectiveness as a substrate for determining glycosidase activity under various conditions .

Clinical Diagnostics

Potential Diagnostic Tool:

Given its sensitivity and specificity, MUGal holds promise as a diagnostic tool for detecting abnormalities in glycosidase activities associated with various diseases. For instance, alterations in N-acetyl-beta-D-galactosaminidase levels may indicate certain metabolic disorders or malignancies .

Comparison with Other Substrates:

MUGal is often compared to other fluorogenic substrates due to its favorable properties:

| Property | MUGal | Other Substrates |

|---|---|---|

| Fluorescence Intensity | High | Variable |

| Specificity | High for targeted enzymes | Often broader |

| Sensitivity | High | Moderate to high |

| Cost | Moderate | Varies |

Mecanismo De Acción

The compound exerts its effects primarily through its fluorigenic substrate properties. When hydrolyzed by specific enzymes, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets include chitinase and other carbohydrate metabolism enzymes, and the pathways involved are related to the hydrolysis of glycosidic bonds.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and analogous 4-MU derivatives:

Key Research Findings

Enzyme Specificity

- The acetamido group in the target compound confers resistance to non-specific hydrolysis, making it selective for chitinases and N-acetylglucosaminidases over general β-galactosidases .

- Tri-O-acetyl groups improve membrane permeability in cell-based assays compared to non-acetylated analogs .

Fluorogenic Efficiency

- The target compound releases 4-MU (λₑₓ = 360 nm, λₑₘ = 450 nm) with a quantum yield comparable to other 4-MU derivatives but requires enzymatic deacetylation for activation, reducing background noise .

Comparative Stability

- Acetamido vs. Hydroxyl: The acetamido group in the target compound reduces spontaneous hydrolysis by 40% compared to hydroxyl-containing analogs like 4-Methylumbelliferyl tetra-O-acetyl-beta-D-galactopyranoside .

- Acetyl Protection : Tri-O-acetyl groups enhance solubility in DMSO and chloroform (>10 mg/mL), critical for high-throughput screening .

Target Compound Advantages :

Actividad Biológica

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside (abbreviated as 4-MUGalNAc) is a synthetic fluorogenic substrate primarily used in biochemical assays to measure the activity of specific glycosidases, particularly N-acetyl-β-D-galactosaminidase and N-acetyl-α-D-glucosaminidase. This compound's biological activity is significant in various fields, including enzymology, diagnostics, and research related to lysosomal storage disorders.

The molecular formula of 4-MUGalNAc is , with a molecular weight of approximately 379.37 g/mol. It is soluble in methanol and warm water, which facilitates its use in laboratory settings.

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO8 |

| Molecular Weight | 379.37 g/mol |

| Melting Point | 212°C to 222°C |

| Solubility | Methanol, warm water |

Enzymatic Assays

4-MUGalNAc serves as a substrate for various glycosidases, enabling sensitive assays that can detect enzyme activity through the release of fluorescent 4-methylumbelliferone upon hydrolysis. This property is particularly useful for:

- N-acetyl-β-D-galactosaminidase : Critical for diagnosing conditions like Sanfilippo syndrome type B.

- N-acetyl-α-D-glucosaminidase : Used in assays for lysosomal storage disorders.

Case Study: Sanfilippo Syndrome Diagnosis

A study highlighted the use of 4-MUGalNAc in diagnosing Sanfilippo syndrome type B by measuring the enzymatic activity in patient samples. The assay demonstrated a significant reduction in enzyme activity compared to healthy controls, confirming its utility in clinical diagnostics .

Kinetic Studies

Kinetic parameters such as (Michaelis constant) and (maximum velocity) have been determined for various enzymes using 4-MUGalNAc. For instance, in one study involving N-acetyl-β-D-galactosaminidase, the was found to be approximately 6.50 mM, indicating a moderate affinity towards the substrate .

Fluorometric Measurement

The fluorometric measurement of released 4-methylumbelliferone provides a quantitative method for assessing enzyme activity. The sensitivity of this method allows for the detection of low enzyme concentrations in biological samples, making it a valuable tool in both research and clinical settings .

Synthesis and Applications

Research has focused on synthesizing derivatives of 4-MUGalNAc to enhance its specificity and sensitivity for different glycosidases. These studies have shown that modifications to the acetyl groups can significantly impact the substrate's reactivity and the resulting assay's performance .

Comparative Studies

Comparative studies have evaluated various fluorogenic substrates against 4-MUGalNAc to determine their efficacy in enzymatic assays. Results indicated that while other substrates also performed well, 4-MUGalNAc consistently provided higher sensitivity and lower background fluorescence .

Q & A

Q. What is the primary biochemical application of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside in enzymatic assays?

This compound is a fluorogenic substrate for glycosidases, particularly α/β-galactosidases and related enzymes. Upon enzymatic cleavage of the glycosidic bond, the 4-methylumbelliferyl (4-MU) aglycone is released, which fluoresces under UV light (λex ~360 nm, λem ~450 nm). Researchers use this property to quantify enzyme activity in real-time by measuring fluorescence intensity with a microplate reader or fluorometer. Key methodological considerations include:

- Buffer pH : Fluorescence intensity of 4-MU is pH-dependent; use termination buffers (e.g., 0.1 M glycine, pH 10.4) to stabilize signals.

- Substrate Concentration : Optimize using Michaelis-Menten kinetics (typical range: 0.1–5 mM).

- Controls : Include blanks (substrate without enzyme) and negative controls (enzyme without substrate) .

Q. How is this compound synthesized, and what are critical purification steps?

Synthesis involves condensation of acetylated galactopyranosyl donors (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-galactopyranosyl chloride) with 4-methylumbelliferone under anhydrous conditions. Key steps include:

- Protection/Deprotection : Acetyl groups protect hydroxyl moieties during glycosylation; deprotection is achieved via saponification (e.g., NaOH/MeOH).

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (CH2Cl2/hexane) ensures >95% purity.

- Characterization : NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and mass spectrometry verify structure .

Advanced Research Questions

Q. How can assay conditions be optimized to minimize background noise when using this substrate?

Advanced optimization involves:

- Temperature Control : Pre-incubate reactions at 37°C to stabilize enzyme activity.

- Inner Filter Effect Mitigation : Dilute samples to avoid fluorescence quenching at high 4-MU concentrations.

- Kinetic Analysis : Use continuous assays with initial rate measurements (linear phase) and fit data to the Hill equation if cooperativity is suspected.

- Enzyme Specificity : Confirm with inhibitors (e.g., galactose analogs) or knockout models .

Q. How to resolve discrepancies in kinetic data (e.g., anomalous Km values) when using this substrate?

Discrepancies may arise from:

- Substrate Purity : Verify via HPLC (C18 column, acetonitrile/water gradient).

- Enzyme Contamination : Use orthogonal assays (e.g., Western blot) to confirm enzyme specificity.

- Nonlinear Fluorescence Response : Calibrate fluorescence intensity against 4-MU standards at the assay pH.

- Data Normalization : Correct for protein concentration (Bradford assay) and batch variability .

Q. What strategies enable structural modification of this compound for targeted glycosidase studies?

Modifications include:

- Acetyl Group Replacement : Substitute with benzyl or pivaloyl groups to alter steric hindrance (e.g., 2,3,4,6-tetra-O-acetyl derivatives in ).

- Aglycone Variation : Replace 4-MU with 4-trifluoromethylumbelliferone for enhanced fluorescence quantum yield.

- Linker Engineering : Introduce thiol or azide groups for click chemistry-based enzyme immobilization .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Glycosylation Step (Adapted from )

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1.9 | Dess-Martin Periodinane, NaBH4 | CH2Cl2, 0°C → RT, 12 hr | 84% |

| 1.10 | Benzylsulfonyl chloride, Pyridine | 0°C, N2 atmosphere | 97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.